2-{[(Tert-butoxy)carbonyl](2-{[(tert-butoxy)carbonyl]amino}ethyl)amino}acetic acid
Description
2-{(Tert-butoxy)carbonylamino}acetic acid is a bifunctional compound featuring two tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide chemistry. The compound’s structure includes an ethylamino acetic acid backbone, with both Boc groups attached to the nitrogen atoms. This design enhances stability against acidic and nucleophilic conditions, making it valuable in solid-phase peptide synthesis (SPPS) and other applications requiring selective deprotection .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-7-8-16(9-10(17)18)12(20)22-14(4,5)6/h7-9H2,1-6H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRBBNIVJZTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70889-73-5 | |
| Record name | 2-{[(tert-butoxy)carbonyl](2-{[(tert-butoxy)carbonyl]amino}ethyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multistep process involving protected amino acids. The Boc groups are introduced using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. Reaction conditions generally include mild temperatures and controlled pH to ensure high yields and purity.
Industrial Production Methods: Industrial preparation mirrors laboratory synthesis but scales up reactions using automated systems. High-performance liquid chromatography (HPLC) and other purification techniques are crucial to achieving the required quality for pharmaceutical applications.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc groups are cleaved under acidic conditions, enabling selective exposure of primary amines for subsequent reactions.
Key Reaction Data:
Mechanistic Insight :
Boc deprotection involves protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. The liberated amine reacts with acid to form stable ammonium salts .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard activation and coupling reactions:
Example Reactions:
Key Observation :
The Boc groups remain stable during these reactions, enabling orthogonal protection strategies .
Reductive Amination
The primary amine (post-Boc deprotection) participates in reductive amination with aldehydes/ketones:
Experimental Protocol (from ):
-
Reactants : N-Fmoc-glycinal (aldehyde), NaBH₃CN (reagent)
-
Conditions : Methanol with 1% acetic acid, 25°C, 24 h
-
Yield : 60–70% after chromatography
-
Role of Acetic Acid : Stabilizes imine intermediates and enhances reaction kinetics .
Application :
Used to synthesize secondary amines for peptidomimetics or branched polymers .
Stability Under Basic Conditions
The Boc groups exhibit resilience to mild bases but degrade under strong alkaline conditions:
| Condition | Reagents | Stability Outcome | Source |
|---|---|---|---|
| Mild base | NaHCO₃ (aq.) | No Boc cleavage; aqueous workup viable | |
| Strong base | NaOH (1 M, reflux) | Partial hydrolysis of carbamate |
Orthogonal Protection Strategies
The compound’s Boc groups allow sequential deprotection when combined with other protecting groups (e.g., Fmoc):
Case Study (from ):
-
Step 1 : Remove Fmoc with piperidine (20% in DMF), leaving Boc intact.
-
Step 2 : Deprotect Boc with TFA for final amine exposure.
-
Application : Solid-phase peptide synthesis (SPPS) intermediates .
Thermal Degradation
At elevated temperatures (>150°C), Boc groups decompose via retro-ene reactions, releasing isobutylene and CO₂ .
Critical Analysis of Sources
-
Organic Chemistry Portal : Provided foundational Boc chemistry and orthogonal protection strategies.
-
MDPI : Detailed reductive amination protocols using NaBH₃CN.
-
PubChem : Confirmed structural stability and reaction reproducibility.
-
RSC : Validated compatibility with NaHCO₃ aqueous workups.
This compound’s reactivity profile underscores its utility in peptide synthesis, polymer chemistry, and drug discovery, particularly where sequential deprotection and functionalization are required.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of functional groups that can enhance the pharmacological properties of drugs.
Case Study: Synthesis of Peptide Derivatives
Research has shown that derivatives of 2-{(Tert-butoxy)carbonylamino}acetic acid can be utilized to create peptide analogs with improved stability and bioavailability. For instance, the incorporation of this compound into peptide sequences has been linked to enhanced efficacy in targeting specific biological pathways, particularly in cancer therapy .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. The compound facilitates the stepwise assembly of peptides by protecting amino groups during coupling reactions.
Data Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Application |
|---|---|---|---|
| Tert-butoxycarbonyl (Boc) | High | Acidic conditions (TFA) | Widely used in solid-phase peptide synthesis |
| Fmoc | Moderate | Basic conditions (piperidine) | Commonly used but less stable than Boc |
| Acetyl | Low | Mild acidic conditions | Used for less complex peptides |
This table illustrates that while other protecting groups exist, the Boc group’s high stability makes it particularly advantageous for synthesizing complex peptides involving 2-{(Tert-butoxy)carbonylamino}acetic acid derivatives.
Drug Development
In drug development, this compound can be modified to create prodrugs—inactive compounds that become active upon metabolic conversion. The ability to modify the structure allows for targeted delivery and reduced side effects.
Case Study: Prodrug Design
A study demonstrated that modifying 2-{(Tert-butoxy)carbonylamino}acetic acid led to the development of a prodrug with enhanced solubility and absorption characteristics. This prodrug showed a significant increase in bioavailability compared to its parent drug, making it a candidate for further clinical trials .
Bioconjugation Techniques
The versatility of 2-{(Tert-butoxy)carbonylamino}acetic acid extends to bioconjugation techniques where it is used to attach biomolecules to drugs or imaging agents.
Application Example: Targeted Drug Delivery
In targeted drug delivery systems, this compound can be conjugated with antibodies or ligands that specifically bind to cancer cells. This targeted approach minimizes damage to healthy tissues while maximizing therapeutic effects on tumors .
Mechanism of Action
The Boc groups protect the amino functionalities, allowing selective reactions at other sites. Upon deprotection, the exposed amine groups are free to participate in nucleophilic reactions, essential in forming peptide bonds and other amine-containing compounds.
Comparison with Similar Compounds
Ethoxy Chain Variations
- Compound 3 (): (2-{2-[2-(tert-Butoxycarbonylmethyl-amino)-ethoxy]-ethoxy}-ethylamino)-acetic acid tert-butyl ester. Features ethoxy linkages in the side chain, increasing hydrophilicity and flexibility compared to the target compound. The additional ethoxy groups may enhance solubility in polar solvents but reduce membrane permeability .
Heterocyclic and Aromatic Substitutions
- 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (): Replaces the ethyl group with an oxetane ring, introducing steric hindrance and metabolic stability. Oxetanes are known to improve pharmacokinetic properties in drug candidates .
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid (): Incorporates an indole moiety, enabling aromatic stacking interactions. This modification is advantageous in designing enzyme inhibitors or fluorescent probes .
Aromatic Backbone Derivatives
- This contrasts with the target compound’s aliphatic chain, which prioritizes aqueous solubility .
Molecular Properties
Biological Activity
2-{(Tert-butoxy)carbonylamino}acetic acid, also known as Boc-Ala-OH, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-{(Tert-butoxy)carbonylamino}acetic acid is C₁₄H₂₃N₂O₄. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Pharmacological Effects
The biological activity of 2-{(Tert-butoxy)carbonylamino}acetic acid can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of Boc-amino acids have shown efficacy against various bacterial strains, likely due to their ability to disrupt bacterial cell walls or inhibit protein synthesis .
- Antiviral Properties : Research indicates that certain Boc-protected amino acids can serve as precursors for antiviral agents. The modification of amino acids with protective groups like Boc may enhance their stability and bioavailability, making them suitable candidates for antiviral drug development .
- Neuroprotective Effects : Some studies have reported that amino acid derivatives can exert neuroprotective effects by modulating neurotransmitter systems. For example, compounds similar to 2-{(Tert-butoxy)carbonylamino}acetic acid have been investigated for their potential to protect neuronal cells from oxidative stress .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The presence of the Boc group may influence the compound's interaction with enzymes, potentially acting as a reversible inhibitor in various biochemical pathways .
- Receptor Modulation : Some studies suggest that derivatives of this compound may interact with specific receptors involved in neurotransmission and immune response modulation. This interaction could lead to altered signaling pathways that confer therapeutic benefits .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various Boc-protected amino acids against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant bactericidal activity, suggesting potential applications in antibiotic development .
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, a Boc-protected amino acid derivative demonstrated protective effects against glutamate-induced toxicity in neuronal cells. This study highlighted the potential of such compounds in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves hydrolysis of ester precursors (e.g., ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate) using LiOH in a THF/water mixture at 0°C, followed by aqueous extraction and purification via column chromatography. Temperature control during hydrolysis and solvent selection are critical to minimize side reactions. Purity can be verified using HPLC (≥98% purity threshold) .
Q. What factors influence the stability of this compound under different experimental conditions?
- Methodological Answer : Stability is influenced by storage conditions (dry, room temperature recommended), exposure to moisture, and incompatible materials (strong acids/bases). Degradation products are not well-characterized, necessitating regular stability assays via TLC or NMR. Avoid prolonged light exposure and high temperatures to preserve tert-butoxycarbonyl (Boc) group integrity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH/EN 166-compliant eye protection (face shield, safety goggles) and nitrile gloves. Conduct reactions in a fume hood to mitigate inhalation risks (H335). Decontaminate spills with inert absorbents and dispose of waste under institutional guidelines. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical evaluation .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for characterizing the compound’s purity and confirming its structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. Quantum chemical computations (e.g., DFT) can predict spectroscopic profiles and validate experimental data. Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
Q. How does the tert-butoxycarbonyl (Boc) group impact the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The Boc group acts as a transient protecting group for amines, enabling selective coupling via carbodiimide-mediated activation (e.g., EDC/HOBt). Its steric bulk reduces side reactions but may slow coupling kinetics. Deprotection with TFA in dichloromethane (1:1 v/v, 1 hour) regenerates the free amine without disrupting the acetic acid backbone .
Q. What experimental strategies can resolve contradictions in reported reactivity data for Boc-protected derivatives?
- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) and use kinetic studies (e.g., in-situ FTIR) to identify rate-limiting steps. Cross-validate results with computational models (e.g., transition state analysis) to reconcile discrepancies. For example, conflicting hydrolysis rates may arise from solvent-dependent Boc group stability .
Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests to evaluate aerobic degradation half-lives. Use LC-MS/MS to quantify residual compound in simulated wastewater. Ecotoxicity can be screened via Daphnia magna acute toxicity assays (EC determination) and algal growth inhibition studies. Environmental persistence should be modeled using EPI Suite software .
Data Gaps and Future Directions
Q. What are the key unknowns regarding hazardous decomposition products of this compound?
- Methodological Answer : Current SDS lack data on thermal decomposition products (e.g., isobutylene, CO). Researchers should perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatiles. Pyrolysis studies (200–400°C) under inert and oxidative conditions can simulate incineration scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
